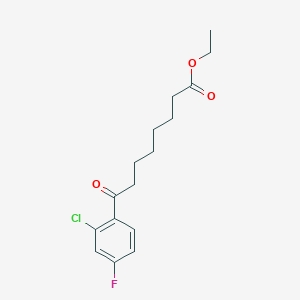

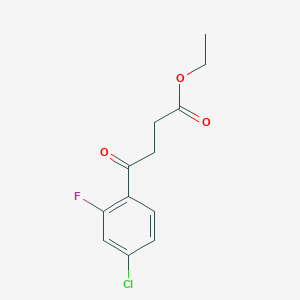

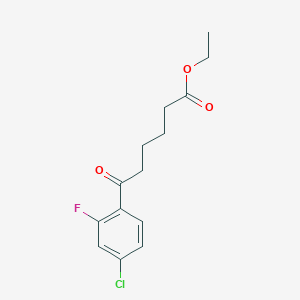

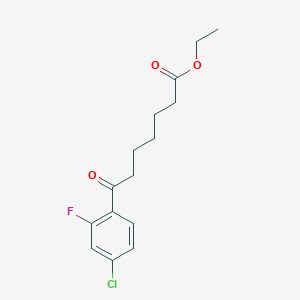

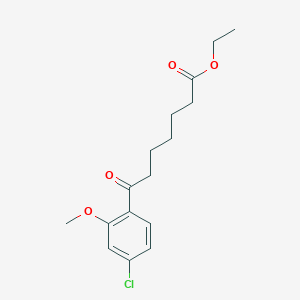

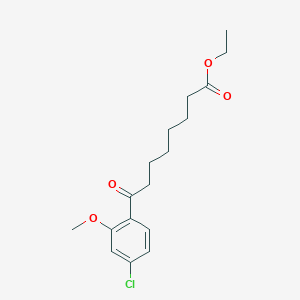

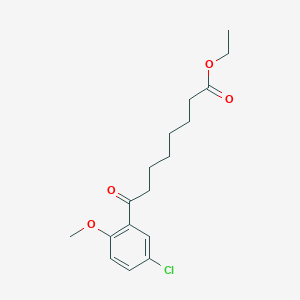

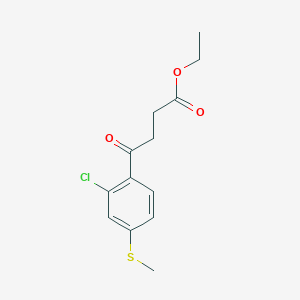

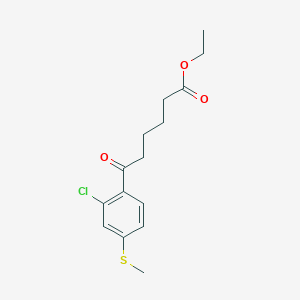

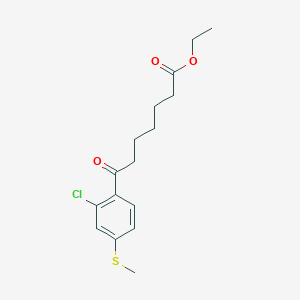

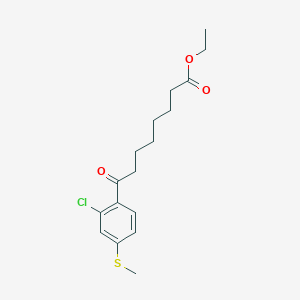

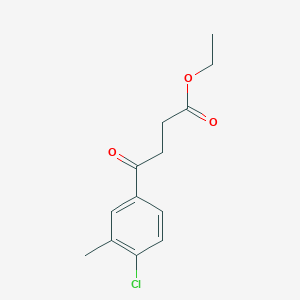

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” is a chemical compound. Its molecular formula is C13H13ClO4 . It is related to the compound “Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate” which is listed in ChemSpider .

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” were not found, related compounds have been synthesized and studied. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study discussed the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor .

科学的研究の応用

Enzyme-Catalyzed Asymmetric Reduction

A significant application of Ethyl 4-chloro-3-oxobutanoate is in enzyme-catalyzed asymmetric reduction. This process involves NADPH-dependent aldehyde reductase, isolated from Sporobolomyces salmonicolor, to produce ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. This method is advantageous due to its efficiency in overcoming substrate instability and enzyme inhibition in aqueous systems (Shimizu et al., 1990).

Biosynthesis of Chiral Drug Precursors

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of chiral drugs like statins, can be synthesized from ethyl 4-chloro-3-oxobutanoate. This process employs biocatalysis, characterized by low cost, mild conditions, and high yield, making it a practical option for industrial drug production. Notably, novel carbonyl reductases have been identified for this purpose, highlighting the ongoing advancements in this field (Ye et al., 2011).

Microbial Asymmetric Reduction for Chiral Intermediates

Microbial cells, such as Escherichia coli and Candida magnoliae, have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral intermediates like ethyl (R)-4-chloro-3-hydroxybutanoate. This method is notable for its high enantiomeric excess and efficiency, offering a practical approach for synthesizing chiral compounds required in pharmaceuticals (Kataoka et al., 1997).

Green Chemistry Applications

In the realm of green chemistry, ethyl 4-chloro-3-oxobutanoate has been utilized in environmentally friendly reactions. For instance, its reaction with aryl aldehydes in an aqueous medium, catalyzed by boric acid, leads to the formation of 4H-isoxazol-5(4H)-ones. This method is appreciated for its simplicity, efficiency, and high yield, aligning with green chemistry principles (Kiyani & Ghorbani, 2015).

特性

IUPAC Name |

ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHGWXKRISPCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645859 |

Source

|

| Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

CAS RN |

951890-12-3 |

Source

|

| Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。